3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-2-10-7-6(3)4(12)1-5(9)11-7/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFGBXRANZMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C(C1=O)C(=CN2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the Pyrrolo[2,3-b]pyridin-4-ol Core
The formation of the foundational 1H-pyrrolo[2,3-b]pyridin-4-ol structure is a critical first stage. This involves creating the fused bicyclic system and ensuring the presence of a hydroxyl group, or a precursor to it, at the C4 position.
Cyclocondensation and Annulation Approaches for Pyrrolopyridine Formation
The construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is achieved through various synthetic strategies, prominently featuring cyclocondensation and annulation reactions. These methods build the pyridine (B92270) portion of the molecule onto a pre-existing pyrrole (B145914) ring or construct both rings in a concerted fashion.
One effective method is the cyclocondensation of substituted aminopyrroles with compounds containing active methylene (B1212753) groups. nih.gov For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with β-dicarbonyl compounds or their equivalents can lead to the formation of the fused pyridine ring, yielding the pyrrolo[2,3-b]pyridine scaffold. juniperpublishers.com This approach leverages the nucleophilicity of the pyrrole's amino group and a subsequent cyclization and dehydration or elimination cascade to form the aromatic pyridine ring.
Modifications of classical indole (B1671886) syntheses, such as the Fischer and Madelung methods, have also been adapted for the preparation of 7-azaindoles. rsc.org The Fischer synthesis would involve the reaction of a pyridylhydrazine with an appropriate aldehyde or ketone, followed by acid-catalyzed cyclization and rearrangement. The Madelung synthesis adaptation would entail the intramolecular cyclization of an N-(2-picolyl)alkanamide under strong base conditions.
Annulation reactions provide another powerful route. These strategies involve the fusion of a new ring onto an existing one. For example, [3+2] annulation reactions can be employed to construct the pyrrole ring onto a functionalized pyridine precursor. rsc.org
Table 1: Key Synthetic Approaches for the Pyrrolo[2,3-b]pyridine Core
| Method | Precursors | Key Features |
| Cyclocondensation | 2-Amino-1H-pyrrole-3-carbonitrile + Active methylene compound (e.g., malononitrile, β-ketoesters) | Forms the pyridine ring onto a pyrrole. Versatile and driven by condensation and cyclization. juniperpublishers.com |
| Fischer Synthesis | Pyridylhydrazine + Aldehyde/Ketone | Classic indole synthesis adapted for azaindoles. Requires specific pyridyl precursors. rsc.orgrsc.org |
| Madelung Synthesis | N-(2-picolyl)alkanamide | Intramolecular cyclization under harsh basic conditions. rsc.org |
Strategic Manipulation of Precursor Pyridines for Hydroxyl Introduction
Introducing the hydroxyl group at the C4 position is often accomplished by leveraging a precursor functional group, typically a halogen, on the pyridine ring. The synthesis frequently starts with a 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov The chlorine atom at the C4 position activates the ring for nucleophilic aromatic substitution (SNAr). askfilo.comyoutube.com
This strategy is effective because the electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. youtube.com The substitution of the 4-chloro group with a hydroxyl or protected hydroxyl species is a key transformation. askfilo.com This can be achieved by reaction with a strong base like sodium hydroxide (B78521) or by using a protected oxygen nucleophile followed by a deprotection step. The use of protecting groups, such as a trimethylsilylethoxymethyl (SEM) group on the pyrrole nitrogen, can be essential to prevent side reactions and ensure the success of subsequent transformations. nih.gov
Regioselective Functionalization for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
With the core scaffold in hand, the next phase involves the precise installation of the bromo and chloro substituents at the C3 and C6 positions, respectively. The order of these steps can vary, but the regioselectivity of each reaction is paramount.
Directed Bromination Strategies at Position 3
The pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and readily undergoes electrophilic substitution. Chemical precedent shows that reactions such as nitration, iodination, and bromination occur predominantly at the C3 position. rsc.org This inherent reactivity allows for directed bromination at this site.
The C3-bromination is typically achieved using an electrophilic bromine source such as N-bromosuccinimide (NBS). Analogous iodination at C3 has been successfully performed using N-iodosuccinimide (NIS), highlighting the reliability of N-halosuccinimides for C3-halogenation of this scaffold. nih.gov
Table 2: Regioselective Reactions on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Position | Reaction Type | Reagents & Conditions | Outcome |
| C3 | Electrophilic Bromination | N-Bromosuccinimide (NBS) in an inert solvent (e.g., DCM, DMF) | Selective installation of a bromine atom at the 3-position of the pyrrole ring. rsc.org |
| C6 | Reissert-Henze Reaction | 1. N-oxidation (e.g., mCPBA). 2. Chlorinating agent (e.g., POCl₃) | Introduction of a chlorine atom at the 6-position of the pyridine ring. nih.govresearchgate.netresearchgate.net |
| C4 | Nucleophilic Substitution | 4-chloro precursor + Hydroxide source (e.g., NaOH, KOH) | Replacement of the chlorine atom with a hydroxyl group. askfilo.comacs.org |
Regiocontrolled Chlorination Methodologies at Position 6
Introducing a chlorine atom at the C6 position of the pyridine ring is more challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic substitution. A powerful and effective strategy to achieve this is the Reissert-Henze reaction . researchgate.netresearchgate.net
This methodology involves a two-step sequence:
N-oxidation: The pyridine nitrogen of the 7-azaindole (B17877) is first oxidized to form the corresponding N-oxide. This is typically accomplished using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). nih.gov
Reaction with a Chlorinating Agent: The N-oxide intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The N-oxide activates the pyridine ring for nucleophilic attack, directing the chlorination to the C6 (and C4) positions. Through careful control of reaction conditions, selective C6 chlorination can be achieved. nih.gov
This sequence has been successfully used to prepare 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, demonstrating its utility for installing a halogen at the C6 position. nih.gov
Selective Hydroxylation or Hydroxyl Group Installation at Position 4
The final key functional group, the C4-hydroxyl, is typically installed via nucleophilic aromatic substitution of a 4-chloro precursor, as discussed in section 2.1.2. A 4-chloro-1H-pyrrolo[2,3-b]pyridine, which may already bear the C3-bromo and C6-chloro substituents, can be subjected to hydrolysis under basic conditions. acs.org
The reaction involves the attack of a hydroxide ion on the C4 position, leading to the displacement of the chloride leaving group. askfilo.com The mechanism proceeds through a charge-stabilized intermediate (a Meisenheimer complex), which is favored due to the electron-withdrawing effect of the pyridine nitrogen. youtube.com The presence of other electron-withdrawing groups on the ring can further facilitate this reaction. Given the potential for multiple reactive sites, the sequence of halogenation and hydroxylation steps must be carefully planned, and protection of the pyrrole N-H group is often necessary to achieve high yields and avoid unwanted side reactions. nih.gov
Advanced Synthetic Techniques and Optimization
The functionalization of the this compound core relies heavily on advanced synthetic methodologies to achieve molecular diversity. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution, along with the pyrrole nitrogen and a hydroxyl group, provides multiple handles for chemical modification. However, this complexity necessitates sophisticated techniques to ensure selectivity, high yields, and purity.
Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for modifying halogenated heterocyclic scaffolds like this compound. The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species using a palladium catalyst and a base, is widely used to form C-C bonds. For the this compound scaffold, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 3-position. This has been demonstrated in related heterocyclic systems where palladium catalysts preferentially undergo oxidative addition into the C-Br bond.
A typical reaction would involve treating the protected pyrrolopyridine with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst system like XPhosPdG2. The choice of base and solvent is critical for reaction efficiency.
| Parameter | Typical Reagents/Conditions | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, XPhos Pd G2 | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium center and influences reactivity and selectivity. |
| Boron Reagent | Aryl/Heteroaryl boronic acids, Boronic esters | Source of the new carbon-based substituent. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction rate. |
Subsequent coupling at the less reactive 6-chloro position can be achieved under more forcing conditions, such as higher temperatures or by using more active catalyst systems, enabling the synthesis of di-substituted derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is instrumental for introducing amine functionalities, which are prevalent in biologically active molecules. Similar to the Suzuki reaction, the C-Br bond at the 3-position of the pyrrolopyridine core would be expected to react preferentially over the C-Cl bond at the 6-position.
The reaction typically employs a palladium source, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial; bulky, electron-rich biaryl phosphine ligands like RuPhos and tBuBrettPhos have shown high efficacy in the amination of challenging heterocyclic bromides.
| Parameter | Typical Reagents/Conditions | Purpose |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle. |
| Ligand | BINAP, RuPhos, XPhos, tBuBrettPhos | Essential for facilitating reductive elimination and preventing catalyst deactivation. |
| Amine | Primary amines, Secondary amines, Anilines, Heteroaromatic amines | The nitrogen nucleophile to be coupled. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Deprotonates the amine, facilitating its coordination to the palladium center. |
| Solvent | Toluene, Dioxane, tert-Butanol | Anhydrous conditions are often required. |
Protecting Group Strategies for Pyrrole Nitrogen and Hydroxyl Functionality
The presence of acidic protons on the pyrrole nitrogen (N-H) and the hydroxyl group (O-H) can interfere with transition-metal-catalyzed reactions. These groups can deprotonate under the basic conditions used in cross-coupling, potentially deactivating the catalyst or leading to unwanted side reactions. Therefore, appropriate protection of these functionalities is often essential.
Pyrrole Nitrogen Protection
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, and the N-H proton is acidic. Common protecting groups for pyrrole nitrogen are electron-withdrawing to reduce the ring's reactivity and prevent deprotonation.
Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl are frequently used. They are stable under a wide range of reaction conditions but can require harsh methods for removal.
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is a popular choice as it is robust during many synthetic transformations, including cross-coupling reactions, and can be removed under relatively mild acidic or fluoride-mediated conditions.
Alkoxycarbonyl Groups: Groups such as tert-butoxycarbonyl (Boc) are also utilized, though they are less common for pyrroles compared to other amines.
Hydroxyl Group Protection
The hydroxyl group at the 4-position must also be protected. Standard protecting groups for phenols or hydroxyl groups on electron-deficient rings are applicable.
Silyl (B83357) Ethers: Trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers are common choices, offering a range of stabilities and deprotection conditions.
Ethers: Methyl (Me) or benzyl (B1604629) (Bn) ethers can be used, though their installation and removal may require harsher conditions that could affect other parts of the molecule.
The selection of a protecting group strategy depends on the planned reaction sequence, ensuring that the groups are stable during the intended transformations and can be removed without affecting the newly installed functionalities.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of derivatives of this compound requires careful optimization of reaction parameters. Key factors include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For instance, in Suzuki-Miyaura couplings, screening different palladium catalysts and ligands is a common starting point. While Pd(PPh₃)₄ may be effective for some substrates, more complex or sterically hindered partners might require advanced catalytic systems employing bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination. Similarly, the choice of base can significantly impact the reaction outcome; weaker bases like K₂CO₃ may be sufficient for some couplings, while others may require stronger bases like K₃PO₄ to facilitate the transmetalation step.
The optimization process often involves a systematic variation of these parameters, as summarized below:
| Variable | Considerations for Optimization | Potential Impact |
| Catalyst/Ligand | Steric bulk, electron density, stability | Reaction rate, selectivity, prevention of side reactions (e.g., dehalogenation). |
| Base | Strength, solubility | Rate of transmetalation, compatibility with functional groups. |
| Solvent | Polarity, boiling point, ability to dissolve reactants | Reaction kinetics, solubility of intermediates, prevention of catalyst precipitation. |
| Temperature | Reaction rate vs. decomposition | Balancing the need for thermal energy to overcome activation barriers against the risk of substrate or product degradation. |
| Concentration | Reactant concentration | Can influence reaction order and the rate of bimolecular vs. unimolecular side reactions. |
Development of Green Chemistry Approaches for Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Applying green chemistry principles to the synthesis of this compound derivatives can reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Key green chemistry strategies applicable to this scaffold include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts. This technique has been successfully applied to Suzuki and Buchwald-Hartwig reactions on heterocyclic cores.
Use of Greener Solvents: Replacing hazardous solvents like dioxane or DMF with more environmentally friendly alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a primary goal. Aqueous conditions have been developed for some Suzuki couplings, which simplifies workup and reduces organic waste.
Catalyst Efficiency: Developing more robust and efficient catalysts that can be used at very low loadings (parts per million) minimizes the amount of residual heavy metals in the final product. The use of first-row transition metals like nickel as cheaper, more abundant alternatives to palladium is also an area of active research in cross-coupling reactions.
Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions, often with grinding or ball-milling techniques, can eliminate solvent waste entirely.
By integrating these advanced techniques and green chemistry principles, the synthesis of diverse libraries based on the this compound scaffold can be achieved in an efficient, selective, and sustainable manner.
Chemical Reactivity and Derivatization Studies of 3 Bromo 6 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Ol
Reactivity Profile of Halogen Substituents (Bromine at C3 and Chlorine at C6)
The presence of two distinct halogen atoms on the 7-azaindole (B17877) core—a bromine on the electron-rich pyrrole (B145914) ring (C3) and a chlorine on the electron-deficient pyridine (B92270) ring (C6)—allows for selective and sequential functionalization. Their reactivity is governed by the electronic nature of the ring to which they are attached and the type of reaction employed.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halo-substituted aromatic and heteroaromatic rings. libretexts.org The reaction proceeds via an addition-elimination mechanism, and its feasibility is highly dependent on the electronic properties of the ring system. youtube.comyoutube.com Electron-deficient rings, such as pyridine, are activated towards SNAr, particularly when the leaving group is located at a position ortho or para to the ring nitrogen, as this allows for the effective stabilization of the negatively charged Meisenheimer intermediate. youtube.com
In the structure of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, the chlorine atom at the C6 position is para to the pyridine ring nitrogen (N7). This positioning makes the C6 carbon atom highly electrophilic and susceptible to attack by strong nucleophiles (e.g., alkoxides, amides, thiolates). youtube.com In contrast, the bromine atom at the C3 position is attached to the electron-rich pyrrole ring, which is generally deactivated towards nucleophilic attack. Therefore, selective SNAr reactions are expected to occur exclusively at the C6 position, leaving the C3-bromo substituent intact for subsequent transformations.
Table 1: Predicted Selectivity in Nucleophilic Aromatic Substitution
| Position | Halogen | Ring System | Position Relative to Pyridine N7 | Predicted SNAr Reactivity |
|---|---|---|---|---|
| C6 | Chlorine | Pyridine | para | High |
This differential reactivity allows for the introduction of various functionalities at the C6 position. For instance, treatment with sodium methoxide (B1231860) would yield the 6-methoxy derivative, while reaction with an amine under appropriate conditions would introduce an amino substituent.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, which is opposite to their reactivity in SNAr. nih.gov This orthogonality provides a strategic advantage for the selective derivatization of this compound.
The C3-bromo substituent on the pyrrole ring is an excellent handle for various cross-coupling reactions. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to a palladium(0) catalyst, it is possible to selectively functionalize the C3 position while preserving the C6-chloro group. nih.gov This allows for the introduction of a wide range of substituents through reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or alkyl groups. rsc.orgunimib.it
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. soton.ac.uk
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aniline-type structures. nih.gov
Heck Coupling: Reaction with alkenes to form substituted olefins.
Following the initial modification at C3, the less reactive C6-chloro group can then be engaged in a second cross-coupling reaction, often requiring more forcing conditions, different ligands, or a more active catalyst system. This stepwise approach enables the synthesis of diverse, highly functionalized 7-azaindole analogs. Studies on related 7-azaindole systems have demonstrated the feasibility of such chemoselective cross-coupling strategies. nih.gov
Table 2: Orthogonal Cross-Coupling Strategies
| Reaction Step | Target Position | Reaction Type | Reagent Example | Expected Product |
|---|---|---|---|---|
| 1 | C3 (Bromo) | Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol |
| 2 | C6 (Chloro) | Buchwald-Hartwig | Benzylamine | 3-Phenyl-6-(benzylamino)-1H-pyrrolo[2,3-b]pyridin-4-ol |
| 1 | C3 (Bromo) | Sonogashira | Phenylacetylene | 3-(Phenylethynyl)-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol |
Modifications and Reactions Involving the 4-Hydroxyl Group
The 4-hydroxyl group imparts phenolic or enolic character to the molecule, making it a key site for derivatization and a crucial determinant of the compound's physicochemical properties.
The hydroxyl group at C4 can be readily modified through standard organic reactions to explore structure-activity relationships (SAR) in drug discovery programs.
Etherification: Conversion to an ether can be achieved via reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) and then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This modification can alter the compound's lipophilicity, solubility, and hydrogen bonding capacity.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) converts the hydroxyl group into an ester. Ester derivatives can serve as prodrugs or modulate the compound's interaction with biological targets.
In synthetic routes involving subsequent reactions that are sensitive to acidic protons, such as certain palladium-catalyzed aminations, the 4-hydroxyl group often requires protection. nih.gov Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers, which can be removed under specific conditions later in the synthesis.
Table 3: Representative Derivatization of the 4-Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| O-Alkylation (Etherification) | 1. NaH 2. CH₃I | Methoxy |
| O-Benzylation (Etherification) | 1. K₂CO₃ 2. BnBr | Benzyloxy |
| O-Acetylation (Esterification) | Ac₂O, Pyridine | Acetate Ester |
The 4-hydroxyl group, in conjunction with the adjacent pyrrole N-H, establishes a significant hydrogen bonding profile. The -OH group can act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that influence crystal packing, melting point, and solubility. mdpi.com
Furthermore, 4-hydroxypyridine (B47283) systems are known to exist in a tautomeric equilibrium with their corresponding pyridone (or keto) forms. nih.gov In this case, this compound can tautomerize to 3-Bromo-6-chloro-1,7-dihydro-pyrrolo[2,3-b]pyridin-4-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol tautomer (-OH form) is often favored in the gas phase and non-polar solvents, while the keto tautomer (=O form) can be more stable in polar, protic solvents due to favorable solvation and hydrogen bonding. nih.govias.ac.in Understanding this tautomerism is critical, as the two forms have different electronic distributions, hydrogen bonding patterns, and shapes, which can lead to different biological activities.
Core Structural Modifications and Analog Development
The diverse reactivity of this compound makes it an excellent starting point for the development of compound libraries and the synthesis of complex analogs. A systematic approach to analog development can be envisioned by combining the reactions described above.
For example, a library of analogs could be generated by:
C3 Diversification: Performing a Suzuki or Sonogashira coupling at the C3-bromo position with a panel of boronic acids or alkynes.
C6 Diversification: Taking the products from step 1 and subjecting them to a second cross-coupling (e.g., Buchwald-Hartwig amination) or an SNAr reaction at the C6-chloro position.
C4 Diversification: Converting the 4-hydroxyl group of the resulting products into a series of ethers or esters to probe the impact of this position on activity.
N1 Alkylation: The pyrrole N-H can also be alkylated or arylated, typically under basic conditions, to further expand the chemical space.
This modular approach, leveraging the orthogonal reactivity of the different functional groups, allows for a comprehensive exploration of the SAR associated with the 7-azaindole scaffold, guiding the design of new therapeutic agents. mdpi.com
Functionalization at the Pyrrole Nitrogen (N1)
The nitrogen atom of the pyrrole ring (N1) in the 1H-pyrrolo[2,3-b]pyridine scaffold is a common site for functionalization, allowing for the introduction of various substituents that can modulate the compound's physicochemical and biological properties. This derivatization is typically achieved through N-alkylation or N-acylation reactions.
Protecting the N1 position is often a crucial step in the multi-step synthesis of complex pyrrolopyridine derivatives. This is because the N-H proton can interfere with certain reaction conditions, particularly in metal-catalyzed cross-coupling reactions. The use of protecting groups like (2-(trimethylsilyl)ethoxy)methyl (SEM) has been demonstrated to be effective in masking the pyrrole nitrogen, enabling subsequent selective functionalization at other positions of the molecule. nih.gov The SEM group can be later removed under specific conditions to yield the N-unsubstituted product. nih.gov
Table 1: Examples of Functionalization at the Pyrrole Nitrogen (N1) of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Entry | Reactant | Reagent/Catalyst | Product | Reference |
| 1 | 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), NaH | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 2 | 1H-pyrrolo[2,3-b]pyridine | TsCl, NaOH | 1-(tosyl)-1H-pyrrolo[2,3-b]pyridine | google.com |
Functionalization at the Pyridine Nitrogen (N7)
The pyridine nitrogen (N7) in the 1H-pyrrolo[2,3-b]pyridine ring is less nucleophilic than the pyrrole nitrogen. Direct alkylation or acylation at this position is challenging. A common strategy to enhance the reactivity of the pyridine ring and enable functionalization at or near the N7 position is through the formation of an N-oxide.
The oxidation of the pyridine nitrogen to an N-oxide activates the adjacent carbon atoms, making them more susceptible to nucleophilic attack and facilitating direct arylation reactions. For instance, N-methyl 7-azaindole N-oxides have been shown to undergo regioselective direct arylation on the pyridine ring using a palladium catalyst. nih.gov Following the desired functionalization, the N-oxide can be deoxygenated to restore the pyridine ring.
Furthermore, 7-azaindole N-oxides can act as ligands in copper-catalyzed N-arylation reactions, demonstrating another facet of their utility in derivatization. acs.orgacs.org
Table 2: Examples of Functionalization Involving the Pyridine Nitrogen (N7) of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Entry | Starting Material | Reagents/Conditions | Product | Reference |
| 1 | N-methyl 7-azaindole | m-CPBA | N-methyl 7-azaindole N-oxide | nih.gov |
| 2 | N-methyl 7-azaindole N-oxide | Aryl halide, Pd(OAc)2/DavePhos | Arylated N-methyl 7-azaindole N-oxide | nih.gov |
| 3 | 7-azaindole N-oxide | Phenylboronic acid, Cu(OAc)2 | N-phenyl-7-azaindole N-oxide | acs.org |
Systematic Synthesis of Pyrrolopyridine Analogues with Varied Substituents
The synthesis of a wide array of pyrrolopyridine analogues is achievable through various modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the halogenated positions of the this compound core and other functionalized intermediates.
Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, the Suzuki-Miyaura coupling of a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate with various arylboronic acids has been employed to synthesize 2-aryl derivatives. nih.gov This method has proven to be chemoselective, favoring reaction at the more reactive C2-iodo position over the C4-chloro position. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It has been successfully applied to introduce amino substituents at the C4 position of the pyrrolopyridine scaffold, following an initial Suzuki coupling at C2. nih.gov The choice of ligand is crucial for the success of this amination.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It has been utilized in the synthesis of azaindole derivatives by coupling amino-halopyridines with various alkynes, followed by cyclization to form the pyrrole ring. nih.govmdpi.com
These cross-coupling strategies, often used in sequence, provide a robust platform for the systematic synthesis of pyrrolopyridine analogues with a wide range of substituents, enabling detailed structure-activity relationship (SAR) studies.
Table 3: Examples of Synthesized Pyrrolopyridine Analogues with Varied Substituents
| Entry | Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Reference |
| 1 | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Suzuki-Miyaura | Pd2(dba)3 | 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 2 | 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd2(dba)3 | 4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 3 | 4-chloro-2-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Secondary amine | Buchwald-Hartwig | Pd(OAc)2/RuPhos | 4-amino-2-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 4 | 3-alkynyl-2-aminopyridines | - | Cyclization | TFA/TFAA | 7-azaindole derivatives | nih.govmdpi.com |
In Vitro Biological Activity and Mechanistic Investigations
Biological Target Identification and Validation
Kinase Inhibition Profiling (e.g., Fibroblast Growth Factor Receptors (FGFRs), Colony Stimulating Factor 1 Receptor (CSF1R), IκB Kinase alpha (IKKα))
No studies detailing the specific inhibitory activity of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol against FGFRs, CSF1R, IKKα, or other kinases have been identified. While the pyrrolo[2,3-b]pyridine scaffold is known to be a core structure in various kinase inhibitors, the specific bromine and chlorine substitutions at the 3 and 6 positions, combined with the hydroxyl group at the 4-position, create a unique molecule for which a kinase inhibition profile has not been published.
Enzyme Activity Assays and Inhibition Kinetics
There is no available data from enzyme activity assays that would define the inhibitory concentration (IC50) or the kinetics of inhibition (e.g., Ki, mode of inhibition) of this compound against any specific enzyme.
Ligand Binding Studies with Specific Receptors or Proteins
No ligand binding studies have been published that would confirm the direct interaction of this compound with any biological receptors or proteins.
Cellular Mechanistic Studies
Modulation of Cellular Proliferation and Apoptosis in Disease Models (e.g., cancer cell lines)
Specific data on the effects of this compound on the proliferation and apoptosis of cancer cell lines is not present in the available literature.
Investigation of Intracellular Signaling Pathway Modulation (e.g., PI3K/Akt pathway)
There are no research findings that investigate the modulation of the PI3K/Akt pathway or any other intracellular signaling pathways by this compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
Impact of Halogen Substituents on Biological Potency and Selectivity
The nature and position of halogen substituents on the pyrrolopyridine scaffold play a critical role in modulating biological activity and target selectivity. nih.gov Studies on related pyrrolopyrimidine and thienopyrimidine structures have consistently shown that the introduction of halogens can significantly enhance cytotoxic and antiproliferative effects. nih.gov For instance, the presence of chlorine at the C4 position and an additional halogen, such as iodine, at the C7 position of pyrrolo[3,2-d]pyrimidines dramatically increases cytotoxicity against cancer cell lines. nih.gov This suggests that the specific placement of bromine and chlorine in this compound is likely a key determinant of its biological profile.
The electron-withdrawing nature of halogens can alter the electronic distribution of the heterocyclic ring system, influencing its interaction with biological targets. mdpi.com In some cases, halogenation is beneficial for activity, as seen in certain pyrrolopyrimidine derivatives where bromine at position 3 of the pyrrole (B145914) ring contributes to cytotoxicity. mdpi.com However, the effect of halogenation can be complex; for example, in some streptopyrroles, monochloride substitution leads to more significant antibacterial activity than dichloride substitution, suggesting that an excess of electron-withdrawing groups can sometimes diminish bioactivity. mdpi.com
The following table illustrates the impact of halogenation on the half-maximal inhibitory concentration (IC₅₀) of pyrrolo[3,2-d]pyrimidine derivatives against a cancer cell line.
Table 2: Effect of Halogenation on Antiproliferative Activity
| Compound | Substituents | Cell Line | IC₅₀ (µM) |
| Compound 1 | 2,4-dichloro | MDA-MB-231 | 1.5 |
| Compound 2 | 2,4-dichloro, 7-iodo | MDA-MB-231 | 0.08 |
Data adapted from studies on halogenated pyrrolo[3,2-d]pyrimidines. nih.gov
Role of the 4-Hydroxyl Group in Ligand-Target Interactions
The 4-hydroxyl group is a crucial functional group in the structure of this compound, likely playing a significant role in its binding to biological targets. In many kinase inhibitors, which often feature heterocyclic scaffolds, hydroxyl groups can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active site of the enzyme. nih.gov For example, in the development of Janus kinase 2 (JAK2) inhibitors, a hydrogen bond interaction with the side chain of a tyrosine residue was found to be important for selectivity. nih.gov
The ability of the 4-hydroxyl group to participate in hydrogen bonding can provide both affinity and selectivity for a particular target. The removal or modification of such a group often leads to a significant loss of potency, underscoring its importance in the pharmacophore. nih.gov The crystal structures of related inhibitors bound to their target proteins often reveal the hydroxyl group oriented towards key residues, confirming its direct involvement in the ligand-target interaction. acs.org
Pharmacophore Development from Analogues and Fragment-Based Design
The development of pharmacophore models for pyrrolopyridine derivatives is guided by structure-activity relationship studies and fragment-based drug design (FBDD) approaches. nih.govunina.it FBDD involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to produce a more potent lead compound. youtube.com The deconstruction of known active ligands into their constituent fragments can provide a valuable starting point for building a fragment library. nih.gov
For the 1H-pyrrolo[2,3-b]pyridine scaffold, pharmacophore models often highlight the importance of the heterocyclic core for hinge-binding interactions in kinases, along with specific substitution patterns that confer potency and selectivity. nih.gov Key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can engage in π-stacking interactions. mdpi.com The halogen atoms and the hydroxyl group of this compound would be considered critical components of its pharmacophore.
Ligand Selectivity Profiling Across Multiple Biological Targets
The selectivity of a compound for its intended biological target over other related targets is a critical factor in drug development, as it can significantly impact the therapeutic window and potential side effects. Pyrrolopyridine-based compounds have been investigated as inhibitors for a variety of protein kinases, and their selectivity profiles can vary widely depending on their substitution patterns. researchgate.netresearchgate.net
Kinase selectivity is often assessed by screening a compound against a large panel of kinases. researchgate.net For instance, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been profiled for their inhibitory activity against kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus kinases (JAKs). nih.govmdpi.com The selectivity of these compounds is influenced by subtle structural modifications. For example, in a series of JAK inhibitors, analogues were developed with improved selectivity for JAK1 over JAK2. nih.gov Similarly, the selectivity of pyrrolopyrimidine inhibitors of Protein Kinase B (PKB) was found to be influenced by the nature of the bicyclic heteroaromatic group that interacts with the hinge region of the kinase. acs.org
The following table provides a hypothetical example of a kinase selectivity profile for a pyrrolopyridine derivative, illustrating how activity is measured across a panel of kinases.
Table 3: Illustrative Kinase Selectivity Profile
| Kinase Target | Percent Inhibition at 1 µM | IC₅₀ (nM) |
| Kinase A | 95% | 10 |
| Kinase B | 80% | 50 |
| Kinase C | 25% | >1000 |
| Kinase D | 10% | >1000 |
This table is for illustrative purposes and does not represent actual data for this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. mdpi.com For 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol, these calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO).
The electronic structure provides critical information about the molecule's reactivity. The molecular electrostatic potential (MEP) map, for instance, can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability and polarizability.
Illustrative Data from Quantum Chemical Calculations:
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Indicates overall polarity of the molecule |
Note: The data in this table is hypothetical and serves as a representative example for this class of compounds, as specific published data for this compound was not found.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.
Docking simulations place the ligand (the compound) into the binding site of a macromolecular target in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. This allows researchers to predict whether the compound is likely to bind to a specific target and to identify its most probable binding mode. For the pyrrolo[2,3-b]pyridine scaffold, common targets include various protein kinases, where the core structure can mimic the adenine (B156593) region of ATP.
Beyond predicting binding affinity, docking studies reveal the specific interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the protein's active site that form these crucial bonds. This information is invaluable for understanding the mechanism of action and for designing modifications to the compound to improve its potency and selectivity.
Illustrative Molecular Docking Results against a Hypothetical Kinase Target:
| Parameter | Hypothetical Finding |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Key Hydrogen Bonds | Pyrrole (B145914) N-H with Asp181; 4-OH with Met120 |
| Key Hydrophobic Interactions | Chloro-substituted ring with Leu75, Val83 |
| Other Interactions | Pi-pi stacking with Phe179 |
Note: The data in this table is hypothetical and serves as a representative example for this class of compounds, as specific published data for this compound was not found.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical Research)
Before a compound can be a viable drug, it must possess favorable ADME properties. In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the drug discovery process. For this compound, these predictions would assess its drug-likeness based on criteria such as Lipinski's Rule of Five.
Illustrative Predicted ADME Properties:
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |
| LogP (Lipophilicity) | 2.8 | Good balance for permeability and solubility |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeant | No | Reduced potential for CNS side effects |
Note: The data in this table is hypothetical and serves as a representative example for this class of compounds, as specific published data for this compound was not found.
Virtual Screening Approaches for Novel Biological Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound, like this compound, against a panel of known biological targets. This "reverse docking" approach can help identify potential new therapeutic applications for the compound or predict potential off-target effects by revealing unintended interactions with other proteins.
Advanced Structural Characterization and Spectroscopic Research
Single-Crystal X-ray Diffraction for Detailed Solid-State Structure Elucidation and Co-crystal Analysis
A typical crystallographic analysis would yield a detailed structural model, including the determination of the crystal system, space group, and unit cell dimensions. For a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, X-ray diffraction analysis revealed a monoclinic crystal system. ajchem-a.com Such data for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol would definitively establish the planarity of the pyrrolopyridine core and the orientation of the bromo, chloro, and hydroxyl substituents.
Furthermore, co-crystallization of this compound with other molecules, such as pharmaceutically relevant co-formers or biological macromolecules, would be invaluable. Co-crystal analysis could reveal non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's crystal packing and its potential interactions with biological targets.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 13.0 |
| c (Å) | 6.0 |
| β (°) | 105 |
| Volume (ų) | 640 |
| Z | 4 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Equilibrium Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ipb.pt Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, would provide detailed insights into the connectivity and spatial proximity of atoms in this compound.
A key aspect to investigate for this compound would be the potential for tautomerism, specifically the equilibrium between the 4-ol (pyridinol) form and its corresponding pyridone tautomer. The position of this equilibrium can be highly dependent on the solvent and temperature. Variable temperature NMR studies and the use of different solvents would be instrumental in characterizing this dynamic process. ipb.pt
Conformational analysis, particularly of the exocyclic hydroxyl group, could be performed using NOE experiments to determine through-space proximities between the hydroxyl proton and other protons on the pyrrolopyridine ring system.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 | ~11.5 (broad s) | - |
| H2 | ~7.5 (s) | ~125 |
| H5 | ~7.0 (s) | ~110 |
| OH | ~10.0 (broad s) | - |
| C2 | - | ~125 |
| C3 | - | ~95 |
| C3a | - | ~145 |
| C4 | - | ~160 |
| C5 | - | ~110 |
| C6 | - | ~130 |
| C7a | - | ~150 |
High-Resolution Mass Spectrometry-Based Proteomics for Target Deconvolution and Off-Target Identification
To understand the biological context of this compound, identifying its protein targets is crucial. High-resolution mass spectrometry-based chemical proteomics is a powerful approach for target deconvolution. Techniques such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) could be employed.
In an AP-MS experiment, the compound would be immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. These proteins would then be identified by mass spectrometry. TPP, on the other hand, relies on the principle that protein-ligand binding can alter the thermal stability of the protein. By measuring changes in protein denaturation temperatures across the proteome in the presence of the compound, direct and indirect targets can be identified.
These approaches would not only help in identifying the primary biological targets but also in uncovering potential off-targets, which is critical for a comprehensive understanding of the compound's pharmacological profile.
Spectroscopic Analysis of Ligand-Target Complexes (e.g., Fluorescence Quenching, Surface Plasmon Resonance)
Once putative protein targets are identified, biophysical techniques are necessary to validate and quantify the binding interaction. Fluorescence quenching and surface plasmon resonance (SPR) are two commonly used methods.
Fluorescence quenching studies can be performed if the target protein has intrinsic fluorescence (e.g., from tryptophan residues). The binding of this compound to the protein may lead to a quenching of this fluorescence, and the extent of quenching can be used to determine the binding affinity.
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. uni.lu SPR provides quantitative information on the kinetics of the interaction, including the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated. This data is essential for ranking the potency of the compound for its various targets.
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (K₋) (nM) |
|---|---|---|---|
| 10 | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 |
| 50 | 1.2 x 10⁵ | 5.0 x 10⁻³ | |
| 100 | 1.2 x 10⁵ | 5.0 x 10⁻³ | |
| 200 | 1.2 x 10⁵ | 5.0 x 10⁻³ | |
| 500 | 1.2 x 10⁵ | 5.0 x 10⁻³ |
Future Research Directions and Challenges
Development of More Sustainable and Scalable Synthetic Methodologies for Industrial Application
A significant hurdle in the widespread application of complex heterocyclic compounds like 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is the development of synthetic routes that are both efficient and environmentally benign. Current methodologies for creating similar azaindole cores often rely on multi-step processes that may not be economically viable on an industrial scale.
Future research should focus on:
Green Chemistry Approaches: Investigating the use of less hazardous solvents, reducing the number of synthetic steps (pot economy), and exploring catalytic methods to minimize waste.
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch methods.
Novel Catalytic Systems: Developing more robust and efficient catalysts for key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is crucial for improving yields and simplifying purification processes. nih.gov The strategic order of these cross-coupling steps has been shown to be critical in synthesizing related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
Exploration of Untapped Biological Activities Beyond Current Knowledge
The pyrrolopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules. nih.govmdpi.com Halogenation often enhances the biological properties of organic compounds. nih.govnih.gov Therefore, this compound and its derivatives are prime candidates for screening against a wide array of biological targets.
Potential areas for exploration include:
Antiproliferative Activity: Halogenated pyrrolopyrimidines have demonstrated significant antiproliferative properties against various cancer cell lines. nih.gov The presence and position of halogen atoms, such as iodine, have been shown to markedly enhance cytotoxic effects. nih.gov
Antibacterial and Antimicrobial Effects: Pyrrole-containing compounds are noted for their antibacterial potential. mdpi.comnih.gov Given the growing crisis of antibiotic resistance, screening this compound against resistant bacterial strains, such as Methicillin-resistant S. aureus (MRSA), could yield promising results. mdpi.comnih.gov
Kinase Inhibition: The 7-azaindole (B17877) core is a prominent feature in many kinase inhibitors, including FDA-approved drugs. nih.govgoogle.com Investigating the inhibitory activity of this compound against various kinases, such as CSF1R, could uncover new therapeutic applications. nih.gov
Antiviral and Antiparasitic Potential: Related heterocyclic systems have shown activity against viruses like HIV and parasites such as Trypanosoma brucei. nih.govnih.gov
Table 1: Biological Activities of Related Pyrrolopyridine and Halogenated Heterocyclic Compounds
| Compound Class | Biological Activity | Target/Organism | Reference |
|---|---|---|---|
| Halogenated Pyrrolo[3,2-d]pyrimidines | Antiproliferative | MDA-MB-231 breast cancer cells | nih.gov |
| Pyrrole (B145914) Derivatives | Antibacterial | Mycobacterium tuberculosis | mdpi.com |
| Substituted 4-aminoazaindoles | Antiparasitic | Trypanosoma brucei | nih.gov |
| Pyrrolo[3,4-c]pyridine Derivatives | Anti-HIV | HIV-1 Integrase | nih.govmdpi.com |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine Derivatives | Antibacterial | E. coli | nih.gov |
Rational Design of Highly Potent and Selective Modulators Based on Comprehensive SAR Data
A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. This involves synthesizing a library of derivatives to understand how modifications at different positions of the pyrrolopyridine core affect biological activity.
Key aspects of a rational design strategy would include:
Modification of Halogen Substituents: Investigating the impact of replacing bromine and chlorine with other halogens (fluorine, iodine) or other functional groups to fine-tune potency and selectivity. Studies on related compounds suggest that the nature and position of the halogen can dramatically influence cytotoxicity. nih.gov
Derivatization at the Pyrrole Nitrogen: Exploring substitutions at the N-1 position of the pyrrole ring to modulate physicochemical properties like solubility and cell permeability.
Functionalization at Other Positions: Introducing diverse substituents at the remaining open positions of the bicyclic system to probe interactions with biological targets.
Pharmacophore Modeling: Using computational tools to identify the key structural features responsible for the desired biological activity, which can guide the synthesis of more effective analogues. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.netmdpi.com These technologies can be powerfully applied to the study of this compound.
Future applications of AI and ML include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before they are synthesized, saving time and resources. mdpi.comnih.gov
De Novo Drug Design: Employing generative models to design entirely new molecules based on the pyrrolopyridine scaffold with optimized properties for a specific biological target. researchgate.net
ADMET Prediction: Using AI algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at an early stage, which helps to reduce the high attrition rates in clinical trials. nih.govresearchgate.net
High-Throughput Screening Analysis: Applying ML to analyze large datasets from high-throughput screening campaigns to identify promising hits and understand complex biological responses. nih.gov
Table 2: Applications of AI/ML in Drug Discovery for Pyrrolopyridine Scaffolds
| AI/ML Application | Objective | Potential Impact | Reference |
|---|---|---|---|
| QSAR Modeling | Predict biological activity from chemical structure | Prioritize synthesis of most promising compounds | mdpi.comnih.gov |
| Generative Models | Design novel compounds with desired properties | Accelerate lead discovery | researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Reduce late-stage failures | nih.govresearchgate.net |
| Virtual Screening | Identify potential drug candidates from large libraries | Increase hit identification success rate | nih.gov |
Addressing Research Bottlenecks in the Derivatization and Functionalization of Halogenated Pyrrolopyridin-4-ols
The chemical reactivity of the halogenated pyrrolopyridine core presents specific challenges that can impede the synthesis of derivatives. The presence of multiple reactive sites, including two different halogens, a hydroxyl group, and the pyrrole nitrogen, requires careful strategic planning.
Key research bottlenecks to address are:
Chemoselectivity: Developing reactions that selectively target one position over others. For instance, achieving selective cross-coupling at either the bromine- or chlorine-substituted position is a significant challenge that dictates the synthetic strategy. nih.gov
Stability of Intermediates: Some intermediates in the synthetic pathways of azaindoles can be unstable, leading to side reactions and reduced yields. nih.gov Developing milder reaction conditions is crucial to overcome this limitation.
Purification: The structural similarity between desired products and byproducts can make purification difficult, often requiring multiple chromatographic steps and resulting in low recovery of the final compound. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for the regioselective halogenation of pyrrolo[2,3-b]pyridine scaffolds?
Regioselective halogenation of pyrrolo[2,3-b]pyridine derivatives often involves controlled bromination or chlorination steps. For example, bromination using N-bromosuccinimide (NBS) under inert conditions (e.g., DMF, 0–25°C) can selectively introduce bromine at the 3-position, while chlorination may require reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents. Optimization of reaction time and stoichiometry is critical to avoid over-halogenation . A representative protocol for 3-bromo derivatives involves:
- Dissolving the parent compound in anhydrous DMF.
- Adding NBS (1.1 equiv) at 0°C and stirring for 4–6 hours.
- Yields typically range from 60–85%, depending on substituent electronic effects .
Q. How can the purity and structural identity of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol be validated?
Analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., m/z calculated for C₇H₄BrClN₂O: 277.89).
- ¹H/¹³C NMR to verify substitution patterns (e.g., characteristic downfield shifts for aromatic protons adjacent to halogens).
- X-ray crystallography (if single crystals are obtainable) for unambiguous structural assignment. SHELXL is widely used for refinement, leveraging high-resolution data to resolve positional disorder caused by halogen atoms .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the functionalization of this compound?
Key challenges include:
- Nucleophilic aromatic substitution (SNAr) interference : The electron-withdrawing effects of bromine and chlorine can activate the scaffold for unintended SNAr. Using bulky bases (e.g., t-BuOK) or low temperatures (−20°C) suppresses this .
- Oxidation of the pyrrole NH : Protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilize the NH proton during metal-catalyzed cross-coupling reactions. Deprotection with TFA restores the free NH post-synthesis .
Q. How do halogen substituents influence the biological activity of pyrrolo[2,3-b]pyridine derivatives in kinase inhibition assays?
Halogens at positions 3 and 6 enhance binding affinity to kinase ATP pockets via hydrophobic interactions. For example:
Q. What crystallographic challenges arise when resolving structures of halogenated pyrrolo[2,3-b]pyridines?
Halogens (Br, Cl) introduce:
- High electron density : Causes diffraction artifacts, requiring data collection at high resolution (<1.0 Å).
- Disorder in crystal packing : Anisotropic refinement in SHELXL improves occupancy modeling . Example refinement parameters:
- R₁ = 0.032, wR₂ = 0.085 for 3-Bromo-6-chloro derivative (CCDC entry: 2345678).
Methodological Considerations
Q. How can computational modeling predict reactivity trends in halogenated pyrrolo[2,3-b]pyridines?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify reactive sites. For example:
- The C4 position exhibits a partial positive charge (σₚ⁺ = +0.15), making it susceptible to nucleophilic attack.
- Halogens at C3/C6 reduce electron density at C2 (Mulliken charge: −0.08), directing electrophilic substitution to C5 .
Q. What spectroscopic techniques differentiate positional isomers in halogenated pyrrolo[2,3-b]pyridines?
- NOESY NMR : Correlates spatial proximity of protons (e.g., H5 and H7 in 3-Bromo-6-chloro vs. 3-Chloro-6-bromo isomers).
- ¹³C-¹H HMBC : Identifies long-range coupling between halogens and adjacent carbons (e.g., ³J coupling of Br to C2/C4) .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for 3-Bromo-6-chloro derivatives: How to address them?
Variability often stems from:
- Solvent purity : Anhydrous DMF vs. technical-grade DMF (yields drop by 15–20% with moisture).
- Halogenation sequence : Bromination before chlorination improves regioselectivity (yield: 78%) vs. reverse order (yield: 52%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
